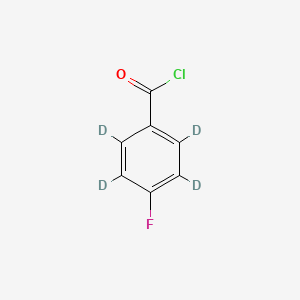

4-Fluorobenzoyl-d4 chloride

Description

Role of Deuterium-Labeled Compounds in Isotope Tracing and Research Methodologies

Among the various stable isotopes, deuterium (B1214612) (²H or D), a stable isotope of hydrogen, holds a prominent place in research. Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, are particularly valuable as tracers in a multitude of scientific investigations. wikipedia.org Since deuterium is twice as heavy as protium (B1232500) (the common isotope of hydrogen), this mass difference can be readily detected by analytical instruments like mass spectrometers and infrared spectrometers. wikipedia.org

One of the key advantages of using deuterium-labeled compounds is that they generally retain the biochemical activity and selectivity of their non-deuterated counterparts, allowing them to serve as effective tracers without significantly perturbing the system under study. clearsynth.com This property is leveraged in several research methodologies:

Metabolic Pathway Elucidation : Deuterium labeling is a powerful tool for tracing the metabolic fate of molecules within an organism. clearsynth.com By following the deuterium label, researchers can identify metabolites and understand the complex network of biochemical reactions. diagnosticsworldnews.com

Pharmacokinetic Studies : In pharmaceutical research, deuterated compounds are used to study how drugs are absorbed, distributed, metabolized, and excreted (ADME). thalesnano.comacs.org This information is critical for optimizing drug design and efficacy.

Reaction Mechanism and Kinetic Studies : The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. symeres.com This effect can be exploited to gain insights into the mechanisms of chemical reactions. thalesnano.com

Analytical Standards : Deuterated compounds are widely used as internal standards in mass spectrometry. thalesnano.comwikipedia.org Their use improves the accuracy and reliability of quantitative analyses of target compounds. thalesnano.com

NMR Spectroscopy : Deuterated solvents are routinely used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from solvent signals, allowing for clearer spectra of the compound of interest. wikipedia.org

The versatility of deuterium-labeled compounds makes them indispensable tools in modern research, contributing to advancements in fields ranging from drug discovery to environmental science. simsonpharma.com

Overview of 4-Fluorobenzoyl-d4 Chloride within the Context of Deuterated Benzoyl Chlorides for Research Applications

This compound is a specialized, isotopically labeled research compound. cymitquimica.com It belongs to the family of deuterated benzoyl chlorides, which are derivatives of benzoyl chloride where some or all of the hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium. For example, Benzoyl chloride-d5 is a related compound where all five hydrogen atoms on the phenyl ring are substituted with deuterium. sigmaaldrich.com

The non-deuterated form, 4-fluorobenzoyl chloride, is a colorless to pale yellow liquid used as a reagent in organic synthesis. guidechem.com It is known to participate in reactions such as Friedel-Crafts acylation to form monoacylated products. sigmaaldrich.com It has also been used as a derivatizing agent in NMR spectroscopy for the analysis of compounds with active hydrogen, such as those found in olive oil. researchgate.net

The introduction of four deuterium atoms onto the benzene ring of 4-fluorobenzoyl chloride creates this compound. This deuterated version serves as a valuable tool in research, particularly as an internal standard or for mechanistic studies where the presence of the deuterium label can be tracked. The synthesis of deuterated compounds, including deuterated alcohols from acyl chlorides, is an active area of research, highlighting the demand for such labeled molecules. mdpi.comresearchgate.net Chirally deuterated benzyl (B1604629) chlorides have also been synthesized for use in preparing labeled amino acids like tyrosine. nih.gov Substituted benzoyl chlorides, in general, are important starting materials for various aromatic compounds. orgsyn.org

The properties of this compound are primarily defined by its chemical structure and isotopic labeling.

Properties of this compound and its non-labeled counterpart:

| Property | This compound | 4-Fluorobenzoyl chloride |

| Chemical Formula | C₇D₄ClFO cymitquimica.com | C₇H₄ClFO biosynth.com |

| Molecular Weight | Not explicitly found | 158.56 g/mol biosynth.com |

| CAS Number | 1071809-52-3 cymitquimica.com | 403-43-0 biosynth.com |

| Appearance | Not explicitly found | Colorless to pale yellow liquid guidechem.com |

| Boiling Point | Not explicitly found | 191 °C biosynth.com |

| Melting Point | Not explicitly found | 9 °C biosynth.com |

| Density | Not explicitly found | 1.320 g/cm³ biosynth.com |

This table presents available data for this compound and its non-deuterated analog, 4-Fluorobenzoyl chloride.

The primary application of this compound is as a labeled research compound, likely utilized in mass spectrometry-based studies as an internal standard or in mechanistic investigations where the fluorine and deuterium labels provide unique analytical handles. cymitquimica.com Its use is part of a broader strategy in chemical and biochemical research that employs deuterated molecules to gain deeper insights into complex systems. acs.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClFO |

|---|---|

Molecular Weight |

162.58 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-4-fluorobenzoyl chloride |

InChI |

InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H/i1D,2D,3D,4D |

InChI Key |

CZKLEJHVLCMVQR-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])F)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluorobenzoyl D4 Chloride and Analogous Deuterated Acyl Chlorides

Strategies for Deuterium (B1214612) Incorporation in Aromatic Acyl Chlorides

Hydrogen/Deuterium Exchange (H/D) Exchange Approaches

H/D exchange reactions are powerful and direct methods for incorporating deuterium. jst.go.jp These methods often utilize a deuterium source, such as deuterium oxide (D₂O), and can be facilitated by catalysts or other energy sources like microwaves. jst.go.jpresearchgate.net

Catalytic H/D exchange is a widely employed technique for the deuteration of aromatic compounds. researchgate.net Transition metal catalysts, particularly those from the platinum group, are effective in facilitating this exchange.

Platinum-on-Carbon (Pt/C) Catalysis: Platinum on carbon has been shown to be an effective catalyst for the deuteration of aromatic rings using D₂O as the deuterium source, often under a hydrogen atmosphere. researchgate.net This method is applicable to a variety of aromatic compounds. researchgate.net For instance, the deuteration of phenol (B47542) and other aromatic compounds has been successfully achieved using a 5% Pt/C catalyst. researchgate.net Continuous-flow deuteration methods using Pt/C have also been developed, allowing for rapid and efficient H/D exchange. oup.com

Palladium-on-Carbon (Pd/C) Catalysis: While platinum catalysts tend to favor deuteration of aromatic positions, palladium catalysts often show a preference for aliphatic positions. researchgate.net However, Pd/C can catalyze H/D exchange in aromatic compounds, though sometimes requiring harsher conditions like high temperatures. jst.go.jp

Iron-Based Catalysis: A stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has been demonstrated to catalyze H/D exchange on (hetero)aromatic hydrocarbons. acs.org This reaction proceeds under mild conditions using benzene-d₆ as the deuterium source and is tolerant of various functional groups. acs.org

Acid Catalysis: Acid-catalyzed H/D exchange represents a powerful method for deuterium incorporation into aromatic rings. nih.gov Deuterated trifluoroacetic acid (CF₃COOD) has been shown to be effective for the deuteration of aromatic amines and amides without the need for a metal catalyst. nih.gov While effective, the use of harsh deuterated mineral acids like DCl or D₂SO₄ can sometimes lead to unwanted side reactions. nih.gov

Table 1: Comparison of Catalytic H/D Exchange Techniques

| Catalyst System | Deuterium Source | Substrate Scope | Conditions | Key Features |

| Pt/C | D₂O | Aromatic compounds, including phenols and benzoic acids. jst.go.jpresearchgate.net | Often requires H₂ atmosphere, temperatures can vary. researchgate.net | Effective for aromatic ring deuteration. researchgate.net |

| Pd/C | D₂O | Aromatic and aliphatic compounds. researchgate.net | Can require high temperatures for aromatic deuteration. jst.go.jp | Often prefers deuteration at benzylic positions. researchgate.net |

| Iron-NHC Complex | Benzene-d₆ | (Hetero)aromatic hydrocarbons. acs.org | Mild conditions (e.g., 50 °C). acs.org | Tolerant of various functional groups. acs.org |

| CF₃COOD | CF₃COOD | Aromatic amines and amides. nih.gov | Metal-free, reflux temperatures. nih.gov | Efficient for specific electron-rich systems. nih.gov |

Microwave irradiation has emerged as a valuable tool to accelerate H/D exchange reactions, often leading to rapid and efficient deuterium labeling. rsc.org This technique can significantly reduce reaction times compared to conventional heating methods. acs.org

Microwave-assisted deuteration has been successfully applied to a range of organic molecules, including ketones and estrogen fatty acid esters, using D₂O as the deuterium source. nih.govresearchgate.net For instance, [D₆]-4,4′-dimethyl-2,2′-bipyridine was synthesized in quantitative yield within 15 minutes using microwave assistance. rsc.org This method often results in a high degree of isotopic purity with minimal side products. rsc.org The combination of microwave heating with a suitable deuterium source and sometimes a catalyst, such as in the Pd/C-Al-D₂O system, can provide a practical and environmentally friendly method for deuterating various substrates. mdpi.com

Table 2: Examples of Microwave-Assisted Deuteration

| Substrate | Deuterium Source | Reaction Time | Key Outcome |

| Dimethyl-2,2′-bipyridines | D₂O | 15 minutes | Quantitative yield of [D₆]-derivatives. rsc.org |

| Ketones | D₂O/CF₃COOD | <15 minutes | High isotopic efficiency. researchgate.net |

| Estrogen fatty acid esters | D₂O | Not specified | Rapid and efficient synthesis. nih.gov |

| Phenylalanine | D₂O with Pd/C-Al | Not specified | Selective deuteration of benzylic hydrogens. mdpi.com |

Reductive Deuteration Pathways from Precursor Molecules

An alternative to direct H/D exchange is the reductive deuteration of a suitable functional group on a precursor molecule. This approach is particularly useful for introducing deuterium at specific positions.

The direct reductive deuteration of acyl chlorides can lead to the formation of deuterated alcohols. acs.orgmdpi.com While this produces a different class of compound, the underlying principles are relevant to deuterium incorporation. Methods using single electron transfer (SET) from reagents like samarium(II) iodide (SmI₂) or sodium dispersion in the presence of a deuterium donor have been developed. acs.orgmdpi.comorganic-chemistry.org

A notable method involves the use of a cost-effective sodium dispersion and deuterated ethanol (B145695) (EtOD-d₁) as the electron and deuterium donors, respectively. acs.orgorganic-chemistry.org This approach achieves high deuterium incorporation (>92%) and excellent regioselectivity for a range of substrates. acs.orgorganic-chemistry.org Another effective system utilizes SmI₂ and D₂O, which also provides excellent deuterium incorporation (≥98%) and shows remarkable functional group tolerance. mdpi.comresearchgate.net

Benzyl (B1604629) halides serve as valuable precursors for the synthesis of deuterated compounds. The halogen atom can be replaced with a deuterium atom through various reductive dehalogenation methods. Chirally deuterated benzyl chlorides have been prepared from the corresponding benzyl alcohols. nih.gov

Recent advancements include photo-induced and electrochemical methods for the dehalogenative deuteration of alkyl halides, including benzyl halides. xmu.edu.cnrsc.org These methods often use D₂O as an economical deuterium source and can tolerate a wide range of functional groups, making them suitable for late-stage deuteration of complex molecules. rsc.orgresearchgate.net For example, a palladium-catalyzed electrochemical method has been shown to efficiently deuterate diverse organic halides. xmu.edu.cn

Late-Stage Deuterium Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) has emerged as a powerful strategy in synthetic chemistry, allowing for the direct modification of complex molecules at a late point in a synthetic sequence. researchgate.netnih.gov This approach is particularly valuable for isotopic labeling, as it circumvents the need for lengthy de novo syntheses using labeled precursors. scispace.comresearchgate.net The introduction of deuterium into intricate molecular frameworks, such as pharmaceuticals and their precursors, can be achieved with high selectivity through modern catalytic methods. researchgate.netrsc.org

Palladium-catalyzed hydrogen isotope exchange (HIE) is a prominent method for the late-stage deuteration of arenes and heterocycles. acs.orgnih.gov These protocols often utilize readily available and inexpensive deuterium oxide (D₂O) as the deuterium source. acs.orgnih.gov The development of specialized ligands, such as N,N-bidentate ligands with N-acylsulfonamide groups or ethylenediamine-based ligands, has been crucial for achieving high degrees of deuterium incorporation and functional group tolerance. acs.orgchemrxiv.orgacs.org The mechanism frequently involves a reversible C-H activation step, which allows for the exchange of hydrogen atoms with deuterium on the aromatic ring. acs.orgacs.org This strategy enables the isotopic labeling of diverse and structurally complex bioactive molecules, which would be challenging to synthesize by traditional means. chemrxiv.orgresearchgate.net The application of these late-stage deuteration techniques can produce deuterated aromatic carboxylic acids, which are direct precursors for deuterated acyl chlorides like 4-Fluorobenzoyl-d4 chloride. acs.org

Chemical Transformation Routes to Deuterated Acyl Chlorides

Once a deuterated precursor is obtained, it can be converted into the target deuterated acyl chloride through established chemical transformations. The two primary routes involve the conversion of a deuterated carboxylic acid or the halogenation of a deuterated benzylic derivative.

The most direct and common laboratory method for synthesizing an acyl chloride is the treatment of the corresponding carboxylic acid with a chlorinating agent. pressbooks.pub For the synthesis of this compound, the precursor would be 4-Fluorobenzoic acid-d4. Several reagents are effective for this transformation, with thionyl chloride (SOCl₂) being widely used. byjus.comlibretexts.org The reaction converts the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group, facilitating nucleophilic attack by a chloride ion. libretexts.orglibretexts.org

Other common chlorinating agents include:

Phosphorus pentachloride (PCl₅): This solid reagent reacts with carboxylic acids to produce the acyl chloride, with hydrogen chloride and phosphorus trichloride (B1173362) oxide as byproducts. chemguide.co.ukchemguide.co.uk

Oxalyl chloride ((COCl)₂): This reagent is often preferred for its mild reaction conditions and the formation of gaseous byproducts (CO, CO₂, HCl), which simplifies purification. libretexts.orgwikipedia.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.org

Bis-(trichloromethyl) carbonate (BTC) / Triphosgene: This solid, safer alternative to phosgene (B1210022) can also be used, often with a catalytic amount of DMF, to convert carboxylic acids to acyl chlorides under mild conditions. jcsp.org.pk

These methods are generally high-yielding and applicable to a wide range of carboxylic acids, including those containing deuterium isotopes. jcsp.org.pkprepchem.com The choice of reagent can depend on the scale of the reaction and the sensitivity of other functional groups present in the molecule.

An alternative synthetic pathway to deuterated benzoyl chlorides involves the halogenation of a deuterated benzylic precursor. For this compound, a suitable starting material would be a deuterated p-fluorotoluene, where the aromatic protons have been exchanged for deuterium. A patented industrial method describes the synthesis of 4-fluorobenzoyl chloride starting from p-fluorotoluene. google.com This process involves two main steps:

Chlorination: The p-fluorotoluene is subjected to chlorination at the benzylic methyl group under ultraviolet light, leading to the formation of 4-fluorotrichlorotoluene. google.com

Hydrolysis: The resulting 4-fluorotrichlorotoluene is then hydrolyzed, often in the presence of a catalyst like a mixture of ferric trichloride and zinc chloride, to yield 4-fluorobenzoyl chloride. google.com

By starting with a deuterated version of p-fluorotoluene (e.g., 4-fluoro-1-(trideuteriomethyl)benzene-2,3,5,6-d4), this method can be adapted to produce this compound. Other methods for the chlorination of benzylic positions, such as using N-chlorosuccinimide under visible light photocatalysis, also exist and could potentially be applied. organic-chemistry.org

Optimization of Deuteration Efficiency and Isotopic Purity

Achieving a high level of deuterium incorporation and ensuring the isotopic purity of the final product are paramount in the synthesis of labeled compounds. rsc.org The efficiency of deuteration reactions can be highly dependent on the reaction conditions. For catalytic hydrogen isotope exchange, factors such as the catalyst system, solvent, temperature, and the amount of the deuterium source (e.g., D₂O) must be carefully optimized. researchgate.netresearchgate.net

For instance, in a silver-catalyzed deuteration study, various silver salts, solvents, and temperatures were screened to maximize deuterium incorporation. The results indicated that AgOTf was a superior catalyst compared to other silver salts like Ag₂CO₃ or Ag₂O, and that reaction temperature significantly impacted efficiency. researchgate.net

Table 1: Optimization of Silver-Catalyzed Deuteration Conditions

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|

| 1 | AgOTf (10) | CDCl₃ | 90 | 94 | researchgate.net |

| 2 | Ag₂CO₃ (10) | CDCl₃ | 90 | Low | researchgate.net |

| 3 | Ag₂O (10) | CDCl₃ | 90 | Low | researchgate.net |

| 4 | AgOTf (10) | THF | 90 | Good Result | researchgate.net |

| 5 | AgOTf (10) | CDCl₃ | 60 | 58 | researchgate.net |

Data adapted from a study on the optimization of silver-catalyzed deuteration of 1,2,3,4-tetrahydroquinoline. researchgate.net

Once the synthesis is complete, the isotopic purity and structural integrity must be rigorously evaluated. rsc.org The two primary analytical techniques for this purpose are:

High-Resolution Mass Spectrometry (HR-MS): ESI-HRMS is a rapid and highly sensitive method for determining isotopic purity. nih.gov It works by distinguishing and quantifying the relative abundance of the different H/D isotopolog ions (molecules that differ only in their isotopic composition). nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms the structural integrity of the compound and can provide precise information on the positions of the deuterium labels. rsc.org It can also be used to calculate the relative percentage of isotopic purity. rsc.org

Together, these analytical methods provide a comprehensive assessment of the synthesized deuterated compound, ensuring its suitability for its intended application. rsc.orgresearchgate.net

Advanced Analytical Applications of 4 Fluorobenzoyl D4 Chloride As a Research Standard

Utility as an Internal Standard in Quantitative Chemical Analysis

In the realm of quantitative analysis, particularly for trace-level detection, the use of a reliable internal standard is paramount. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to samples, calibrants, and quality controls. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the measurements. Deuterated compounds, such as 4-Fluorobenzoyl-d4 chloride, are considered the gold standard for use as internal standards in mass spectrometry because their chromatographic behavior is nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass-to-charge ratio (m/z).

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is widely employed for the trace analysis of various compounds in complex matrices such as biological fluids, environmental samples, and food products. The use of this compound as an internal standard in LC-MS/MS methods is particularly advantageous when derivatizing analytes containing primary and secondary amines or hydroxyl groups with 4-fluorobenzoyl chloride to enhance their chromatographic retention and ionization efficiency.

Matrix effects are a significant challenge in LC-MS/MS analysis, arising from co-eluting endogenous or exogenous components in the sample matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since a deuterated internal standard like this compound co-elutes with the derivatized analyte, it experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively compensated.

Table 1: Hypothetical Recovery Data Illustrating Mitigation of Matrix Effects with this compound

| Analyte | Sample Matrix | Analyte Recovery without IS (%) | Analyte Recovery with this compound IS (%) |

| Amphetamine | Plasma | 75 | 98 |

| Ephedrine | Urine | 115 | 102 |

| Bisphenol A | Wastewater | 68 | 99 |

This table illustrates the principle of matrix effect compensation. The data is hypothetical and serves for educational purposes.

Table 2: Hypothetical Precision and Accuracy Data for a Bioanalytical Method

| Quality Control Sample | Concentration (ng/mL) | Precision (%RSD) without IS | Precision (%RSD) with this compound IS | Accuracy (%Bias) without IS | Accuracy (%Bias) with this compound IS |

| Low | 5 | 12.5 | 3.8 | -18.2 | -1.5 |

| Medium | 50 | 9.8 | 2.5 | +15.6 | +0.8 |

| High | 400 | 8.5 | 1.9 | +12.3 | +1.2 |

This table demonstrates the improvement in precision (lower %RSD) and accuracy (lower %Bias) when using a deuterated internal standard. The data is hypothetical.

Role in Calibration Curve Development and Validation Studies

A calibration curve is essential for quantitative analysis, establishing the relationship between the concentration of an analyte and the instrument's response. In LC-MS/MS, calibration curves are typically constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The use of this compound as an internal standard ensures the linearity and reproducibility of the calibration curve, which is a critical aspect of method validation.

During method validation, various parameters such as linearity, accuracy, precision, selectivity, and stability are assessed to demonstrate the reliability of the analytical method. The inclusion of a deuterated internal standard is highly recommended by regulatory guidelines for bioanalytical method validation, as it provides a robust means to ensure the integrity of the quantitative data.

Contribution to Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. While proton (¹H) and carbon-13 (¹³C) NMR are most common, fluorine-19 (¹⁹F) NMR offers several advantages, including a wide chemical shift range and high sensitivity. Derivatization of molecules with a fluorine-containing tag, such as 4-fluorobenzoyl chloride, can significantly aid in their structural analysis by ¹⁹F NMR.

Use in Structural Elucidation Research of Complex Molecules

In the structural elucidation of complex molecules, particularly those with multiple chiral centers or ambiguous proton signals, derivatization with 4-fluorobenzoyl chloride can introduce a ¹⁹F NMR handle. This allows for the dispersion of signals and can provide crucial information about the local chemical environment of the derivatized functional group. The use of this compound in this context can be advantageous in certain specialized NMR experiments. While the deuterium (B1214612) itself is not directly observed in ¹⁹F NMR, its presence can subtly influence the relaxation times of nearby nuclei, which can be probed in advanced NMR techniques. Furthermore, in combined NMR and mass spectrometry studies, the deuterated tag allows for unambiguous identification of derivatized fragments.

For instance, in the analysis of complex natural products or metabolites, derivatization of hydroxyl or amine groups with 4-fluorobenzoyl chloride can help to resolve overlapping signals in the ¹H NMR spectrum by observing the well-resolved signals in the ¹⁹F NMR spectrum. The deuterium labeling in this compound can serve as a "silent" marker in the proton spectrum, simplifying the analysis of the aromatic region of the derivatizing agent itself.

Development and Validation of Analytical Methods Employing Deuterated Reagents

The development and validation of analytical methods are critical for ensuring that measurements are reliable, reproducible, and fit for their intended purpose. researchgate.net Deuterated reagents, such as this compound, play a pivotal role in this process, particularly when used as internal standards in chromatographic and mass spectrometric techniques. clearsynth.com Method validation involves assessing several key performance parameters to provide scientific evidence that the method is suitable for its intended use. researchgate.netscispace.com

Using a deuterated internal standard (IS) is a widely accepted strategy to enhance the accuracy and precision of analytical methods. clearsynth.com The ideal IS is a stable, isotopically labeled version of the analyte itself. However, when this is not available or practical, a structurally similar deuterated compound like this compound can be employed. It is particularly useful because its physical and chemical properties closely mimic those of similar non-deuterated analytes, but it is distinguishable by mass spectrometry. This allows it to compensate for variations during sample preparation and analysis. researchgate.net

The validation of an analytical method typically involves the evaluation of the following parameters, where a deuterated standard is highly beneficial:

Accuracy: This measures the closeness of the test results to the true value. In method development, accuracy is often assessed via recovery studies. A known quantity of the analyte and the deuterated IS are spiked into a blank matrix. The sample is then processed, and the analyte's recovery is calculated relative to the IS. Because the deuterated IS experiences similar losses as the analyte during extraction and sample handling, its use corrects for these variations and provides a more accurate measurement of the analyte's true concentration. researchgate.netclearsynth.com

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Precision is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility. By adding the deuterated IS at the beginning of the sample preparation process, variability introduced by volumetric pipetting, extraction efficiency, or instrument injection is minimized, leading to a significant improvement in the precision of the results. researchgate.netresearchgate.net

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. demarcheiso17025.com In mass spectrometry-based methods, the deuterated standard helps confirm the identity of the analyte peak. Both the analyte and the deuterated standard should have the same retention time in chromatography, but they will have different mass-to-charge ratios (m/z), providing a high degree of confidence that the correct peak is being quantified without interference. bris.ac.uk

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of calibration standards are prepared with a constant amount of the deuterated IS and varying amounts of the analyte. The response ratio (analyte peak area / IS peak area) is plotted against the analyte concentration. The use of an IS corrects for minor injection volume differences and variations in detector response, often resulting in a more robust and reliable calibration curve over a wider analytical range. researchgate.net

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com During the determination of the LOQ, the deuterated IS helps to ensure that even at very low concentrations, the variability in the measurement is minimized, allowing for a more reliable assessment of the method's sensitivity.

The following table details the role of a deuterated reagent like this compound in the validation of key analytical method parameters.

| Validation Parameter | Objective | Role of Deuterated Reagent (e.g., this compound) |

|---|---|---|

| Accuracy | To determine the closeness of the measured value to the true value. researchgate.net | Corrects for analyte loss during sample extraction and preparation, enabling a more accurate calculation of recovery. clearsynth.com |

| Precision (Repeatability & Intermediate) | To assess the variability of results for the same sample under the same and different conditions (e.g., different days, analysts). researchgate.net | Minimizes the impact of random errors from sample preparation and instrument injection, leading to lower relative standard deviation (%RSD). researchgate.net |

| Selectivity | To ensure the method measures only the analyte of interest without interference from matrix components. demarcheiso17025.com | In LC-MS, it co-elutes with the analyte but is detected at a different m/z, confirming peak identity and helping to resolve the analyte signal from interferences. |

| Linearity | To confirm a proportional relationship between signal response and analyte concentration over a specific range. researchgate.net | Using a response ratio (analyte/IS) corrects for instrument variability, improving the correlation coefficient (r²) of the calibration curve. |

| Matrix Effect | To evaluate the suppression or enhancement of ionization in mass spectrometry caused by co-eluting matrix components. clearsynth.com | As the deuterated standard has nearly identical physicochemical properties, it experiences the same matrix effects as the analyte, allowing for effective compensation. clearsynth.comresearchgate.net |

Mechanistic and Kinetic Investigations Utilizing 4 Fluorobenzoyl D4 Chloride

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is a cornerstone in the elucidation of reaction mechanisms, providing insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction. wikipedia.orglibretexts.org The magnitude of the KIE can help distinguish between different proposed mechanisms. csbsju.edu

Deuterium (B1214612) Isotope Effects in Acylation Reactions

In acylation reactions, the substitution of hydrogen with deuterium can lead to observable kinetic isotope effects. These effects are classified as primary or secondary. A primary KIE occurs when the bond to the isotopic atom is broken in the rate-determining step, while a secondary KIE is observed when the bond to the isotope is not broken but its environment changes during the reaction. wikipedia.org For acylation reactions involving benzoyl chlorides, the mechanism can range from a concerted SN2-like process to a stepwise SN1-like pathway involving a benzoyl cation intermediate. nih.govresearchgate.net

The presence of deuterium on the aromatic ring of 4-fluorobenzoyl chloride can influence the reaction rate. While the C-D bond is not directly broken in many acylation reactions, a secondary kinetic isotope effect may still be observed. This can provide information about the nature of the transition state. For instance, a change in hybridization at the carbon atoms bearing deuterium can lead to a measurable KIE.

Mechanistic Studies of Hydrolysis Reactions of Deuterated Benzoyl Chlorides

The hydrolysis of benzoyl chlorides has been a subject of extensive mechanistic study. nih.govresearchgate.netrsc.org The reaction can proceed through different pathways, including a direct nucleophilic attack by water (an SN2-like mechanism) or the formation of a cationic intermediate (an SN1-like mechanism). nih.govnih.gov The use of deuterated benzoyl chlorides, in conjunction with kinetic studies in H₂O and D₂O (solvent isotope effect), provides a powerful approach to dissect these mechanisms. rsc.orgcdnsciencepub.comosti.gov

Studies on the hydrolysis of various benzoyl chlorides have shown that the reaction mechanism is sensitive to the substituents on the benzene (B151609) ring and the properties of the solvent. nih.govresearchgate.net Electron-donating groups tend to favor an SN1-like pathway by stabilizing the benzoyl cation, while electron-withdrawing groups favor an SN2-like mechanism. researchgate.net The fluorine atom in 4-fluorobenzoyl chloride is electron-withdrawing, which would generally favor a more associative, SN2-like transition state. researchgate.net

When studying the hydrolysis of 4-Fluorobenzoyl-d4 chloride, a deuterium kinetic isotope effect can provide further evidence for the proposed mechanism. For example, if the rate-determining step involves a significant change in the vibrational environment of the C-D bonds, a secondary KIE will be observed. The magnitude of this effect can offer clues about the structure of the transition state. csbsju.edu

A study on the hydrolysis of benzoyl chloride in dioxane-water mixtures revealed a solvent isotope effect (kH₂O/kD₂O) greater than one, indicating that the O-H bond of water is being broken in the transition state, consistent with general base catalysis by a second water molecule. rsc.org Similar experiments with this compound could provide analogous insights into its hydrolysis mechanism.

| Reaction System | Isotope Effect (kH/kD) | Interpretation |

| Solvolysis of p-methylbenzyl chloride | α-deuterium KIE > 1 | Suggests significant carbocation character in the transition state. cdnsciencepub.com |

| Hydrolysis of benzoyl chloride | Solvent Isotope Effect (kH₂O/kD₂O) > 1 | Indicates general base catalysis by water in the transition state. rsc.org |

Understanding Reaction Pathway Dynamics via Isotopic Labeling

Isotopic labeling with deuterium is a powerful technique for tracing the fate of specific atoms or molecular fragments throughout a chemical reaction. chemrxiv.orgpku.edu.cn By introducing a "heavy" label, such as in this compound, chemists can follow the labeled portion of the molecule through complex reaction sequences, providing direct evidence for proposed reaction pathways. beilstein-journals.orgnih.gov

This method is particularly valuable in distinguishing between different possible mechanistic routes. For example, in reactions where rearrangements or competing pathways are possible, the position of the deuterium label in the final product(s) can unequivocally establish the operative mechanism. Isotopic labeling can also be used to probe for the occurrence of reversible steps in a reaction sequence. If a deuterium-labeled intermediate can revert to a starting material, this can lead to isotopic scrambling, which can be detected by techniques like NMR or mass spectrometry. chemrxiv.org

Computational Chemistry Approaches to Predict and Interpret Isotope Effects

In recent years, computational chemistry has emerged as an indispensable tool for predicting and interpreting kinetic isotope effects. numberanalytics.comdigitellinc.com Theoretical calculations, particularly using density functional theory (DFT), can be used to model the potential energy surfaces of reactions involving isotopically labeled molecules. researchgate.netnih.gov

By calculating the vibrational frequencies of the reactants and the transition state for both the light (protio) and heavy (deuterio) isotopologues, it is possible to compute the theoretical KIE. icm.edu.pl These calculated values can then be compared with experimental results to validate or refute a proposed reaction mechanism. digitellinc.com

For a reaction involving this compound, computational methods can be employed to:

Calculate the ground-state vibrational frequencies of the molecule.

Locate the transition state structure for a given reaction (e.g., hydrolysis or acylation).

Calculate the vibrational frequencies of the transition state.

Use this information to predict the primary and/or secondary deuterium KIEs.

| Computational Method | Application in Isotope Effect Studies |

| Density Functional Theory (DFT) | Calculation of molecular geometries, vibrational frequencies, and transition state structures to predict KIEs. researchgate.netnumberanalytics.com |

| Ab initio methods | High-level calculations for accurate energy and frequency predictions, aiding in the interpretation of experimental KIEs. nih.gov |

| Semiclassical Transition State Theory (SCTST) | Incorporates quantum mechanical tunneling effects into the calculation of reaction rates and KIEs. numberanalytics.com |

The synergy between experimental measurements using compounds like this compound and theoretical calculations provides a powerful and comprehensive approach to unraveling the complexities of chemical reaction mechanisms.

Derivatization Strategies and Probing with 4 Fluorobenzoyl D4 Chloride

Research into Derivatization of Active Hydrogen-Containing Compounds

Compounds possessing active hydrogens, such as those with hydroxyl (-OH), primary and secondary amine (-NH2, -NHR), and thiol (-SH) functional groups, can readily react with 4-fluorobenzoyl-d4 chloride. This reaction, a nucleophilic acyl substitution, results in the formation of a stable ester, amide, or thioester derivative, respectively. The core of this strategy lies in the introduction of the 4-fluorobenzoyl-d4 moiety, which acts as a reporter group, enabling sensitive detection and characterization.

Derivatization for NMR Spectroscopy (e.g., F-19 NMR)

The introduction of a fluorine atom into an analyte molecule that naturally lacks one provides a powerful tool for analysis by 19F NMR spectroscopy. Fluorine-19 is an excellent nucleus for NMR studies due to its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity, close to that of protons), and a wide range of chemical shifts that are highly sensitive to the local electronic environment. alfa-chemistry.com

Derivatization with 4-fluorobenzoyl chloride (and by extension, its deuterated isotopologue) has been shown to be an effective method for the analysis of complex mixtures, such as olive oil. researchgate.netresearchgate.net In these studies, various compounds with active hydrogens, including free fatty acids, sterols, and alcohols, were derivatized to their corresponding 4-fluorobenzoyl esters. The resulting 19F NMR spectrum exhibits distinct signals for each class of derivatized compound, allowing for their identification and quantification. researchgate.netacs.org The chemical shift of the fluorine atom is influenced by the structure of the original molecule, providing valuable qualitative information. acs.orgosti.gov

The following table presents the 19F NMR chemical shifts for various classes of compounds after derivatization with 4-fluorobenzoyl chloride. While this data is for the non-deuterated reagent, the chemical shifts for the 4-fluorobenzoyl-d4 derivatives are expected to be virtually identical, as the deuterium (B1214612) atoms are on the aromatic ring and have a negligible effect on the electronic environment of the fluorine atom.

| Compound Class | Specific Compound Example | 19F Chemical Shift (ppm) of Derivative |

|---|---|---|

| Fatty Acids | Stearic Acid | -106.8 |

| Sterols | Cholesterol | -107.5 |

| Aliphatic Alcohols | Hexadecyl Alcohol | -107.2 |

| Phenols | Tyrosol | -108.1 |

| Diglycerides | 1,2-Distearin | -107.3 (α-OH), -107.8 (β-OH) |

| Diglycerides | 1,3-Distearin | -107.4 |

Data sourced from studies on 4-fluorobenzoyl chloride derivatization. researchgate.netresearchgate.net

Optimization of Derivatization Reaction Conditions

The efficiency and completeness of the derivatization reaction are critical for accurate quantification. The reaction between an active hydrogen-containing compound and this compound is an acylation reaction. The optimization of such reactions typically involves a systematic investigation of several key parameters to achieve a high, reproducible yield of the desired derivative. nii.ac.jpfrontiersin.org While specific optimization studies for this compound are not extensively documented, the principles of optimizing acylation reactions are well-established and can be applied.

Key parameters for optimization include:

Catalyst/Base: The reaction is often facilitated by the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (TEA), which neutralizes the hydrochloric acid byproduct and can act as a nucleophilic catalyst. mdpi.com The choice and concentration of the base can significantly impact the reaction rate and yield.

Solvent: The choice of solvent is crucial for ensuring the solubility of both the analyte and the reagent. Aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly used. mdpi.comresearchgate.net

Reagent Concentration: The molar ratio of the derivatizing agent to the analyte is a critical factor. A stoichiometric excess of this compound is often used to drive the reaction to completion, particularly for quantitative analysis. mdpi.com

Reaction Time and Temperature: These parameters are interdependent and need to be optimized to ensure the reaction goes to completion without causing degradation of the analyte or the derivative. Reactions can be performed at room temperature or with gentle heating. frontiersin.orgmdpi.com

The following table outlines a general approach to optimizing the derivatization reaction, based on common practices for similar acylation reactions.

| Parameter | Range/Conditions to Investigate | Rationale |

|---|---|---|

| Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran | Ensures solubility of reactants and compatibility with the reaction. |

| Base | Pyridine, Triethylamine, 4-Dimethylaminopyridine (DMAP) | Neutralizes HCl byproduct and can catalyze the reaction. |

| Reagent Molar Ratio (Reagent:Analyte) | 1.1:1 to 5:1 | Ensures complete derivatization of the analyte. |

| Temperature (°C) | 25 (Room Temperature) to 70 | Influences reaction rate; higher temperatures can reduce reaction time but may risk degradation. frontiersin.org |

| Reaction Time | 30 minutes to 24 hours | Ensures the reaction reaches completion. frontiersin.orgmdpi.com |

Introduction of Deuterated Tags for Analytical Detection and Quantification

While the fluorine tag is primarily for NMR analysis, the four deuterium atoms on the benzoyl ring of this compound make it an ideal reagent for use in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS). cerilliant.com In this context, the deuterated derivative of the analyte serves as a stable isotope-labeled internal standard (SIL-IS). up.ac.za

The principle of using a SIL-IS is based on its near-identical chemical and physical properties to the non-labeled (native) analyte. up.ac.zanih.gov The deuterated standard and the native analyte will co-elute during chromatography and experience similar ionization efficiencies and fragmentation patterns in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z) due to the mass difference imparted by the deuterium atoms.

By adding a known amount of the this compound-derivatized standard to a sample containing the native analyte (which would be derivatized with non-deuterated 4-fluorobenzoyl chloride), any variations in sample preparation, injection volume, or instrument response can be corrected for. The ratio of the MS signal of the native analyte derivative to the SIL-IS derivative is used for accurate quantification. This isotope dilution mass spectrometry approach is considered the gold standard for quantitative bioanalysis due to its high precision and accuracy. researchgate.net

The use of a deuterated derivatizing agent like this compound is a powerful strategy. It allows for the creation of a SIL-IS for any analyte that can be derivatized, even if a deuterated version of the analyte itself is not available. This greatly expands the scope of highly accurate quantitative analyses to a broader range of molecules.

Contribution to the Synthesis of Functionalized Deuterated Probes for Advanced Studies

Synthesis of Deuterated Analogs for Research in Chemical Biology

The introduction of deuterium (B1214612) into biologically active molecules is a key strategy in chemical biology for several purposes, including enhancing metabolic stability and providing an internal standard for quantitative mass spectrometry. nih.govunimi.it 4-Fluorobenzoyl-d4 chloride is an acylating agent used to introduce the deuterated 4-fluorobenzoyl group into diverse molecular frameworks. This process allows for the creation of deuterated analogs of biologically active compounds, such as inhibitors, receptor ligands, or transport substrates.

The presence of deuterium can alter the rate of metabolic processes through the kinetic isotope effect, often leading to increased metabolic stability of the parent molecule. nih.gov This is particularly useful in drug discovery and development. Furthermore, the precise mass shift introduced by the four deuterium atoms makes these analogs ideal internal standards for isotope dilution mass spectrometry methods. unimi.it This enables accurate quantification of their non-deuterated counterparts in complex biological samples like plasma or tissue homogenates.

Research has shown that the non-deuterated 4-fluorobenzoyl group is well-tolerated by biological systems, such as the polyamine transport system in tumor cells, making it a suitable reporter group for developing imaging probes. nih.gov By extension, this compound allows for the synthesis of deuterated probes that can be used in developmental studies to trace metabolic pathways and quantify analyte concentrations without the need for radioactive materials.

Application in Solid-Phase Synthesis of Labeled Biomolecules and Conjugates

Solid-phase synthesis (SPS) is a powerful technique for the efficient, high-yield production of complex biomolecules like peptides and polyamine conjugates. d-nb.infobeilstein-journals.org It simplifies purification by allowing excess reagents to be washed away from the resin-bound product. This compound can be effectively used as a reagent in the final steps of an SPS protocol to label the target biomolecule.

In this approach, a biomolecule, such as a polyamine or a peptide with a free amino group, is anchored to a solid support. After a series of synthetic steps, including the removal of protecting groups from the desired labeling site, the resin-bound molecule is treated with this compound. The acylation reaction proceeds to cap the free amine, thereby attaching the deuterated label. nih.govmdpi.com The final labeled conjugate is then cleaved from the solid support for purification and use. mdpi.com

Polyamines and other complex scaffolds often possess multiple reactive amino groups of similar nucleophilicity, making selective functionalization a significant challenge. mdpi.com Solid-phase synthesis provides a robust platform to overcome this by employing orthogonal protecting groups to differentiate these sites.

A common strategy involves protecting primary amino groups with a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and secondary amines with a tert-butyloxycarbonyl (Boc) group. nih.govmdpi.com The Dde group can be selectively removed using a mild solution of hydrazine (B178648) in DMF, exposing a specific primary amine for modification. mdpi.commdpi.com At this stage, this compound (or its non-deuterated analog, 4-fluorobenzoyl chloride) is introduced, reacting selectively with the deprotected amine. nih.govmdpi.com This method has been successfully used to synthesize selectively mono-fluorobenzoylated polyamines such as spermidine (B129725) and spermine (B22157) in good yields. mdpi.com The table below summarizes the strategic use of protecting groups for selective fluorobenzoylation on a solid-phase resin.

| Target Compound | Polyamine Scaffold | Protecting Group Strategy | Site of Fluorobenzoylation |

| N¹-FBz-spermidine | Spermidine | Dde protection of primary amines | N¹ position |

| N⁴-FBz-spermidine | Spermidine | Dde protection of primary amines, Boc for secondary | N⁴ position |

| N⁸-FBz-spermidine | Spermidine | Dde protection of primary amines | N⁸ position |

| N¹-FBz-spermine | Spermine | Dde protection of primary amines | N¹ position |

Data derived from studies using 4-fluorobenzoyl chloride. mdpi.com FBz = 4-fluorobenzoyl.

Preparation of Deuterated Precursors for Subsequent Labeling (e.g., with Fluorine-18)

A significant application of this compound is in the preparation of non-radioactive, deuterated standard compounds that serve as precursors or reference standards for positron emission tomography (PET) tracers. mdpi.com The 4-fluorobenzoyl group is an ideal prosthetic group for labeling with the PET isotope fluorine-18 (B77423) (¹⁸F), which has a convenient half-life and excellent imaging properties. researchgate.netnih.gov

The synthesis of an ¹⁸F-labeled PET tracer, such as an ¹⁸F-fluorobenzoylated polyamine, requires a non-radioactive "cold" standard for chemical identification, characterization, and quality control. mdpi.com By using this compound, researchers can synthesize a deuterated version of the target molecule. This deuterated standard can be easily distinguished from the non-deuterated, non-radioactive version by mass spectrometry, which is useful during methods development.

The established solid-phase synthesis methods for creating fluorobenzoylated polyamines serve as the basis for developing automated radiosynthesis procedures. mdpi.com For the radioactive labeling step, a highly reactive ¹⁸F-labeling agent, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), is reacted with the resin-bound amine precursor. mdpi.com The deuterated compounds synthesized using this compound are crucial for optimizing reaction conditions and validating the identity and purity of the final ¹⁸F-labeled radiotracer before its use in preclinical or clinical imaging studies. mdpi.comresearchgate.net

Future Research Directions and Methodological Advancements

Innovations in Synthesis of Deuterated Acyl Chlorides

The synthesis of deuterated compounds is a cornerstone of their application. clearsynth.com Innovations in this area are critical for improving efficiency, reducing costs, and expanding the range of available labeled reagents. While traditional methods for preparing non-deuterated 4-Fluorobenzoyl chloride involve reacting 4-fluorobenzoic acid with thionyl chloride or through the chlorination and subsequent hydrolysis of 4-fluorotoluene, the synthesis of their deuterated analogs presents unique challenges. guidechem.comprepchem.comgoogle.com

Recent advancements have focused on developing more efficient and selective deuteration methods. One promising approach is the reductive deuteration of acyl chlorides to produce α,α-dideuterio alcohols using reagents like samarium diiodide (SmI2) and deuterium (B1214612) oxide (D2O). mdpi.comnih.govresearchgate.net This method has shown high functional group tolerance and excellent deuterium incorporation. mdpi.comresearchgate.net Future research will likely focus on adapting such methods for the direct synthesis of a wider variety of deuterated acyl chlorides with high isotopic purity.

Furthermore, the development of novel catalytic systems is a significant area of interest. For instance, atomically dispersed Fe–P pair-site catalysts have demonstrated high efficiency in the deuteration of arenes and heteroarenes using D2O as the deuterium source. bohrium.com Exploring similar catalytic strategies for the specific deuteration of aromatic rings in precursors to acyl chlorides could provide more direct and cost-effective synthetic routes. Additionally, ionic liquids are being investigated as catalysts for hydrogen/deuterium exchange reactions under mild conditions, offering a potentially greener and more efficient alternative to traditional methods. doi.org

Future synthetic innovations are expected to address the following:

Site-selective Deuteration: Developing methods to introduce deuterium at specific positions within a molecule with high precision.

Catalyst Development: Designing new, more efficient, and reusable catalysts for deuteration reactions. bohrium.com

Flow Chemistry: Utilizing continuous flow systems for the synthesis of deuterated compounds, which can offer better control over reaction conditions and improve safety and scalability. thalesnano.com

Expansion of Analytical Methodologies Utilizing Deuterated Standards

Deuterated compounds, including 4-Fluorobenzoyl-d4 chloride, are invaluable as internal standards in analytical chemistry, particularly in mass spectrometry-based techniques. thalesnano.comclearsynth.com Their use significantly improves the accuracy and precision of quantitative analyses by compensating for variations in sample preparation and instrument response. clearsynth.comnih.gov

The future of analytical methodologies will see an expansion of the use of deuterated standards in increasingly complex matrices and for a broader range of analytes. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques that benefit greatly from the use of deuterated internal standards for applications such as quantifying drug metabolites in biological samples and monitoring environmental pollutants. clearsynth.comudspub.comrjptonline.org

Key areas for future expansion include:

Metabolomics and Proteomics: The use of deuterated standards is crucial for accurate quantification in these fields, where complex biological matrices can cause significant matrix effects. nih.gov The development of comprehensive libraries of deuterated standards will be essential for advancing this research.

Environmental Analysis: Quantitative analysis of emerging contaminants, such as microplastics and persistent organic pollutants, will rely on the availability of corresponding deuterated internal standards to ensure reliable data. mdpi.com

Material Science: In the analysis of polymers and other materials, deuterated standards can be used in techniques like pyrolysis-GC/MS to accurately quantify specific components. mdpi.com

Moreover, advancements in analytical instrumentation, such as high-resolution mass spectrometry, will further enhance the utility of deuterated standards by allowing for more precise differentiation between the analyte and the standard, even at very low concentrations. nih.gov

Broader Applications in Fundamental Chemical and Material Science Research

The unique properties of deuterated compounds extend beyond their use as analytical standards, opening up new avenues for fundamental research in chemistry and material science. researchgate.net The substitution of hydrogen with deuterium can lead to significant changes in the physical and chemical properties of materials due to the kinetic isotope effect. rsc.org

In fundamental chemical research , deuterated compounds like this compound can be used to:

Elucidate Reaction Mechanisms: By tracking the position of deuterium atoms throughout a chemical reaction, researchers can gain detailed insights into reaction pathways and transition states. clearsynth.comthalesnano.com

Study Isotope Effects: The difference in mass between hydrogen and deuterium can affect reaction rates, providing a powerful tool for studying kinetic isotope effects and understanding the fundamental principles of chemical reactivity.

In material science , the incorporation of deuterium can alter the properties of materials in profound ways: resolvemass.ca

Enhanced Stability of Polymers: Replacing hydrogen with deuterium can increase the thermal and oxidative stability of polymers. resolvemass.ca Deuterated polystyrene, for example, exhibits high chemical and physical stability. researchgate.net

Improved Performance of Organic Electronics: Deuteration has been shown to improve the lifetime and efficiency of organic light-emitting diodes (OLEDs) and other organic electronic devices.

Advanced Optical Materials: Deuterium substitution can reduce non-radiative decay pathways in molecules, leading to enhanced fluorescence and phosphorescence. This property is being explored for the development of more efficient optical materials. rsc.org

Semiconductors and Fiber Optics: Deuterium can improve the lifecycle of semiconductors by preventing chemical erosion of circuitry and extend the life of fiber-optic cables by reducing the rate of deterioration of light transmission. isowater.com

Future research will likely uncover even more applications for deuterated compounds in these and other emerging fields, such as quantum computing and sustainable energy. The ability to precisely tailor the isotopic composition of molecules provides a powerful tool for designing next-generation materials with enhanced properties.

Q & A

Basic: What are the key spectroscopic techniques for confirming the structure and isotopic purity of 4-Fluorobenzoyl-d4 chloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR to confirm deuteration at specific positions (e.g., aromatic protons replaced with deuterium). The absence of signals at ~7.5–8.5 ppm (aromatic protons) and presence of a singlet for the carbonyl group (~170 ppm in -NMR) validate structural integrity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or Electron Ionization (EI-MS) detects the molecular ion peak at m/z 162.5 (accounting for deuterium substitution) and fragmentation patterns consistent with the benzoyl chloride scaffold. Isotopic abundance analysis ensures ≥98% deuterium incorporation .

- Infrared (IR) Spectroscopy: A strong C=O stretch near 1770 cm confirms the acyl chloride functional group .

Basic: How is this compound synthesized, and what precautions are required during preparation?

Methodological Answer:

- Synthesis Route: React 4-fluorobenzoic acid-d4 with thionyl chloride (SOCl) or oxalyl chloride under anhydrous conditions. Monitor reaction completion via TLC (hexane:ethyl acetate) or by observing gas evolution (SO/HCl).

- Precautions: Conduct reactions in a fume hood with inert gas purging (N/Ar) to exclude moisture. Use glassware dried at 120°C and molecular sieves to prevent hydrolysis. Quench excess reagents with dry ice/ethanol to avoid exothermic decomposition .

Advanced: How can researchers mitigate spectral interference when analyzing this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Chromatographic Separation: Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid). Adjust retention time to resolve the compound from endogenous fluorinated metabolites.

- Tandem MS (LC-MS/MS): Employ Multiple Reaction Monitoring (MRM) for selective detection. Key transitions include m/z 162.5 → 139 (loss of Cl) and 162.5 → 121 (loss of COCl). Compare with non-deuterated analogs to confirm isotopic fidelity .

- Deuterium Exchange Checks: Validate against deuterium loss by spiking samples with and monitoring for back-exchange artifacts .

Advanced: What are the best practices for storing this compound to maintain stability in long-term studies?

Methodological Answer:

- Storage Conditions: Store in amber glass vials under inert gas (Ar) at −20°C. Desiccate with silica gel or phosphorus pentoxide to prevent hydrolysis.

- Stability Monitoring: Periodically test via -NMR or FTIR for hydrolysis products (e.g., 4-fluorobenzoic acid-d4). Discard batches showing >5% degradation .

Advanced: How can kinetic isotope effects (KIEs) of this compound be quantified in enzyme-catalyzed reactions?

Methodological Answer:

- Experimental Design: Compare reaction rates () between non-deuterated and deuterated substrates under identical conditions (pH, temperature). Use stopped-flow spectroscopy or quench-flow methods for rapid sampling.

- Data Analysis: Calculate KIE using the Arrhenius equation. For example, in esterase-mediated hydrolysis, a KIE >1 indicates rate-limiting bond cleavage at the deuterated site. Validate with computational models (DFT or MD simulations) .

Basic: What safety protocols are critical when handling this compound in aqueous environments?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves (tested for ≥30-minute permeation resistance), sealed goggles, and a lab coat. Use a respirator with acid gas/organic vapor cartridges if ventilation is inadequate.

- Spill Management: Neutralize spills with sodium bicarbonate or calcium carbonate. Collect residues in chemically resistant containers for incineration. Avoid water contact to prevent violent hydrolysis .

Advanced: How can researchers validate the absence of residual solvents (e.g., THF, DCM) in this compound batches?

Methodological Answer:

- Gas Chromatography (GC): Use a headspace GC-MS method with a DB-624 column. Optimize temperature ramping (40°C to 240°C) to separate low-boiling solvents.

- Quantitative Limits: Ensure solvent residues meet ICH Q3C guidelines (e.g., DCM < 600 ppm). Calibrate with spiked standards and report uncertainty intervals .

Advanced: What strategies optimize the use of this compound as a tracer in pharmacokinetic studies?

Methodological Answer:

- Dosing Protocol: Administer via intravenous bolus (1–2 mg/kg in DMSO/saline) and collect plasma samples at 0, 5, 15, 30, 60, and 120 minutes.

- Sample Preparation: Protein-precipitate plasma with acetonitrile (2:1 v/v) and analyze via LC-MS/MS. Use stable isotope dilution with -labeled internal standards to correct matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.